molecular formula C9H9FO B13552801 1-Ethenyl-4-fluoro-2-methoxybenzene

1-Ethenyl-4-fluoro-2-methoxybenzene

Katalognummer: B13552801
Molekulargewicht: 152.16 g/mol
InChI-Schlüssel: QQZZSKODDPUPLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The product is then purified through distillation or recrystallization to achieve the required purity for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethenyl-4-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form the corresponding alcohols.

    Addition Reactions: The vinyl group allows for addition reactions, such as hydroboration-oxidation, to form alcohols.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-4-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ethenyl-4-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The methoxy group and fluorine atom influence the compound’s reactivity and interaction with enzymes and receptors. The vinyl group allows for further functionalization, making it a versatile intermediate in synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

    1-Ethenyl-4-methoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-Ethenyl-4-fluorobenzene: Lacks the methoxy group, affecting its electron-donating ability.

    4-Fluoro-2-methoxybenzaldehyde: Precursor in the synthesis of 1-ethenyl-4-fluoro-2-methoxybenzene.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties make it a valuable compound for further exploration and application.

Eigenschaften

Molekularformel

C9H9FO

Molekulargewicht

152.16 g/mol

IUPAC-Name

1-ethenyl-4-fluoro-2-methoxybenzene

InChI

InChI=1S/C9H9FO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3

InChI-Schlüssel

QQZZSKODDPUPLH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)F)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.